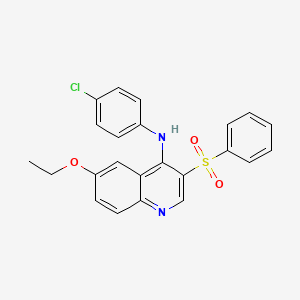

N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-chlorophenyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline derivatives are a type of heterocyclic compound that have been found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. One common method involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific substituents attached to the quinoline ring. These reactions can include various types of substitution reactions, as well as reactions with different reagents to form new compounds .Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches

Researchers have developed various synthetic methods for quinoline derivatives, emphasizing the importance of substituent effects on chemical reactivity and properties. For example, the synthesis of quinolinic aminoxyls has shown that structures similar to 1,2-dihydroquinolines, used as antioxidants and photostabilizers, can be modified through hydrogen chloride treatment to produce mono- and di-chlorinated amines, demonstrating the compound's versatile reactivity and potential applications in material science (Cardellini et al., 1994).

Green Synthesis

Efforts have been made towards green chemistry approaches, leading to the synthesis of novel quinoxaline sulfonamides with antibacterial activity, showcasing an eco-friendly method that could be applicable for the synthesis of related quinoline derivatives (Alavi et al., 2017).

Therapeutic Potential

Antimicrobial Activity

The synthesis and evaluation of quinoline derivatives have shown significant antimicrobial efficacy, suggesting their potential as novel therapeutic agents. These compounds have been tested against a variety of bacterial strains and have shown promising results, pointing towards their applicability in developing new antimicrobials (IOSR Journals et al., 2012).

Antioxidant Activity

Research into selenium-containing quinolines has highlighted their significant antioxidant potential. These compounds have been synthesized and tested in vitro, revealing their ability to scavenge free radicals and protect against oxidative stress, which is crucial for therapeutic applications targeting diseases associated with oxidative damage (Bocchini et al., 2020).

Material Science Applications

Photovoltaic Properties

Studies on the photovoltaic properties of quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. These compounds have been used to develop heterojunction diodes with promising rectification behavior and photovoltaic properties, indicating their utility in solar energy conversion and electronic device fabrication (Zeyada et al., 2016).

Mechanism of Action

Future Directions

Quinoline derivatives are a topic of ongoing research, due to their diverse biological activities and potential applications in medicine. Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMCRNGUZIYAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)

![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)

![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)

![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)

![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)